1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a pyridine ring, along with a methanamine group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride typically involves multiple stepsThe final step involves converting the free base to its hydrochloride salt to improve solubility and stability .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving controlled reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products: The major products formed depend on the specific reactions. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
- (6-Bromo-5-methylpyridin-3-yl)methanamine
- 2-Bromo-6-methylpyridine
- (5-Methylpyridin-2-yl)methanamine
Uniqueness: 1-(6-Bromo-3-chloro-5-methylpyridin-2-yl)methanamine hydrochloride is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can significantly influence its reactivity and interactions compared to similar compounds. This dual halogenation can enhance its utility in specific synthetic and biological applications .
Properties
Molecular Formula |
C7H9BrCl2N2 |
---|---|
Molecular Weight |
271.97 g/mol |
IUPAC Name |
(6-bromo-3-chloro-5-methylpyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H8BrClN2.ClH/c1-4-2-5(9)6(3-10)11-7(4)8;/h2H,3,10H2,1H3;1H |
InChI Key |
PEOPHTNWIZWFNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Br)CN)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.